4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
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Description
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the one have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).
Chemical Synthesis Techniques
The development of chemical synthesis techniques, such as nonaqueous capillary electrophoresis, has been applied to related compounds for quality control and analysis in pharmaceuticals (Ye et al., 2012). Such techniques could be applicable for the analysis and quality control of complex compounds like the one .
Histone Deacetylase Inhibition
Compounds with pyrimidin-4-yl components have been investigated for their role as histone deacetylase inhibitors, which is a significant area in cancer research due to the potential to modulate gene expression and halt tumor growth (Zhou et al., 2008).
Antimicrobial Activity
Similar compounds have been synthesized and tested for their antimicrobial activities, suggesting potential applications in developing new antibiotics or antifungal agents (Nunna et al., 2014).
Material Science
In material science, related compounds have been utilized in the synthesis and characterization of polymers with potential applications in various industries, from electronics to coatings (Peesapati et al., 1997).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-15-23-18(14-19(24-15)26-12-4-5-13-26)21-10-11-22-20(27)16-6-8-17(9-7-16)30(28,29)25(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXNXQNCOTXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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